molecular formula C15H13N3O5S B14941599 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B14941599
M. Wt: 347.3 g/mol
InChI Key: ZFEIBYZCXJURTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE is a complex organic compound that combines the structural features of benzimidazole and benzodioxane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The nitrogen atom in the benzimidazole ring can be substituted with different alkyl or aryl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole and benzodioxane moieties.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include benzenesulfonyl chloride, alkyl or aryl halides, lithium hydride, and N,N-dimethylformamide. Reaction conditions often involve controlled pH, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are various N-substituted derivatives of the parent compound, which can exhibit different biological activities depending on the substituents introduced .

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE involves the inhibition of specific enzymes. For instance, it can inhibit lipoxygenase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of fatty acids. This inhibition can reduce inflammation and bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE is unique due to its combined benzimidazole and benzodioxane structures, which confer distinct biological activities. This dual functionality makes it a versatile compound for various applications in medicinal and biological research .

Properties

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

InChI

InChI=1S/C15H13N3O5S/c19-15-16-11-3-2-10(8-12(11)17-15)24(20,21)18-9-1-4-13-14(7-9)23-6-5-22-13/h1-4,7-8,18H,5-6H2,(H2,16,17,19)

InChI Key

ZFEIBYZCXJURTG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.